
Phenyl 3-phenylprop-2-enoate
Descripción general
Descripción
Phenyl 3-phenylprop-2-enoate, also known as phenyl cinnamate, is an organic compound derived from cinnamic acid. It is characterized by its aromatic structure, which includes a phenyl group attached to the cinnamic acid backbone. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with phenol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of cinnamic acid with phenol in the presence of a strong acid resin catalyst. This method is preferred due to its efficiency and the high yield of the desired ester product .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of cinnamyl alcohol.
Substitution: Formation of substituted phenyl cinnamates.
Aplicaciones Científicas De Investigación
Phenyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of perfumes, flavorings, and cosmetics due to its pleasant fragrance.
Mecanismo De Acción
The mechanism of action of Phenyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Phenyl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Similar compounds include:
Cinnamic Acid: The parent compound, which lacks the ester group.
Phenylacetic Acid: Similar aromatic structure but with different functional groups.
Benzyl Cinnamate: Another ester derivative with different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
phenyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |
Clave InChI |
NBFNGRDFKUJVIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

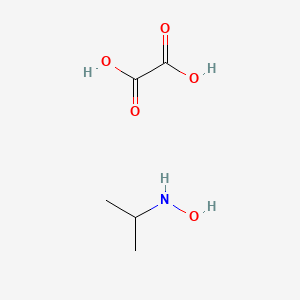

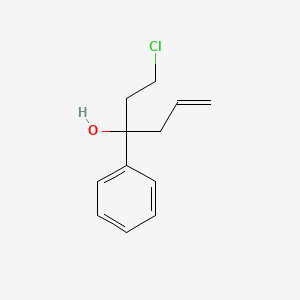
![2-Hexanone, 4-hydroxy-5-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B8646908.png)
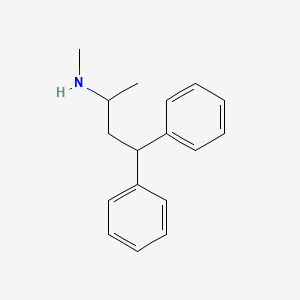

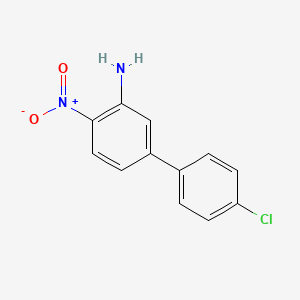

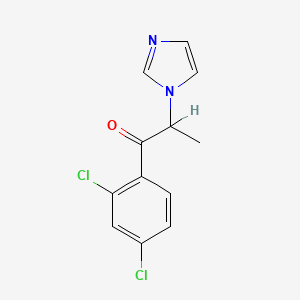
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)



